(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

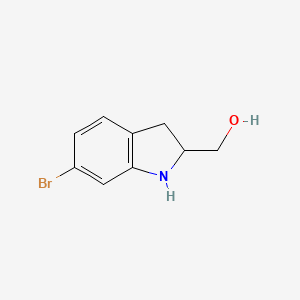

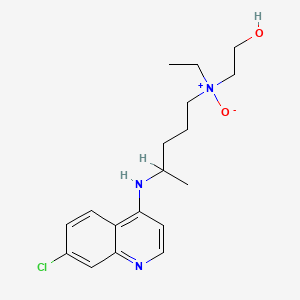

“(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H10BrNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .

Molecular Structure Analysis

The molecular structure of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be analyzed using techniques such as X-ray diffraction . Indole derivatives often have complex structures, with multiple sites occupied by various atoms .Chemical Reactions Analysis

Indole derivatives, including “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol”, can undergo various chemical reactions . For example, they can react with other compounds to form new structures with different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, and stability .Scientific Research Applications

Synthesis and Chemical Properties

Pyrolytic Synthesis and Chemical Reactivity : The compound has been involved in studies of pyrolytic synthesis, demonstrating its utility in forming complex structures such as isoindolo[2,1-a]indol-6-one through sigmatropic shift-elimination-cyclisation cascades. The catalytic reduction and ring-opening reactions of these compounds highlight their sensitive reactivity and potential for creating diverse molecular structures (Crawford et al., 2008).

Natural Product Synthesis : The compound and its brominated derivatives have been utilized in the synthesis of biologically active, naturally occurring products. This includes the total synthesis of complex molecules like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, showcasing its role in facilitating the generation of molecules with potential biological activities (Akbaba et al., 2010).

Antimicrobial and Antiproliferative Activities

Antimicrobial Activities : Research on brominated tryptophan derivatives, including those related to the compound , has indicated their potential in inhibiting the growth of bacteria such as Staphylococcus epidermidis. These findings open avenues for exploring antimicrobial agents derived from marine sponges and other natural sources (Segraves & Crews, 2005).

Antiinflammatory and Antiproliferative Activities : Derivatives of the compound have been synthesized and evaluated for their antiinflammatory and antiproliferative activities. This includes the creation of heterocycles from bromoindole carbohydrazides, indicating the potential of these compounds in developing new therapeutic agents (Narayana et al., 2009).

Catalytic and Synthetic Applications

Catalytic Oxidative Bromination : The compound and its derivatives have been studied for their roles in catalytic activities, particularly in the oxidative bromination of organic substrates. This demonstrates the utility of these compounds in organic synthesis and the development of new chemical processes (Maurya et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOIFXMCSOITKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-2,3-dihydro-1H-indol-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)